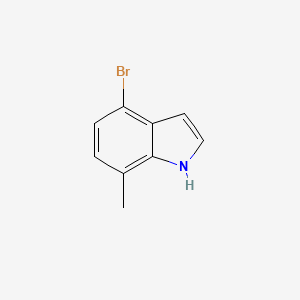![molecular formula C10H19NO B1343773 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane CAS No. 374794-94-2](/img/structure/B1343773.png)
2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane
Descripción general
Descripción
“2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C10H19NO . It has a molecular weight of 169.27 . The compound exists as a colorless liquid .
Synthesis Analysis
The synthesis of “2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane” and its derivatives has been reported in the literature . A series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives were designed, synthesized, and evaluated as selective σ1 receptor ligands .Molecular Structure Analysis
The InChI code for “2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane” is 1S/C10H19NO/c1-9(2)3-4-10(12-9)5-7-11-8-6-10/h11H,3-8H2,1-2H3 .It should be stored in an inert atmosphere at 2-8°C . The compound is also available as a colorless liquid .
Aplicaciones Científicas De Investigación
Muscarinic Agonists for Alzheimer’s Treatment
This compound has been assessed as an M1 muscarinic agonist for the symptomatic treatment of dementia of Alzheimer’s type. The incorporation of the tetrahydrofuran ring moiety into an 8-azaspiro[4.5]decane skeleton is a key feature in its design for this application .
Synthesis of Biologically Active Compounds
A synthesis method has been developed using commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, which is promising for the production of important biologically active compounds .
Chemical Intermediate
The compound serves as a chemical intermediate in various synthetic processes, including the reaction with N,N-dimethylformamide dimethyl acetal, which has two pathways .
Safety and Hazards
The compound is classified under GHS07 and carries the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2)3-4-10(12-9)5-7-11-8-6-10/h11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDPRSSIBTVEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(O1)CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






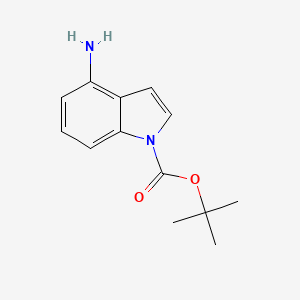
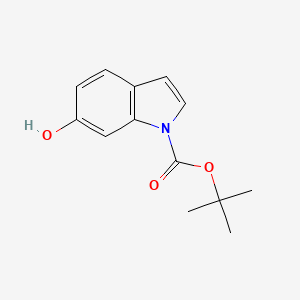
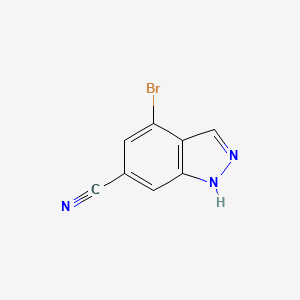
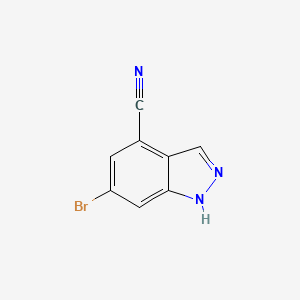
![2-Bromo-6-(tert-butyl)benzo[d]thiazole](/img/structure/B1343706.png)



